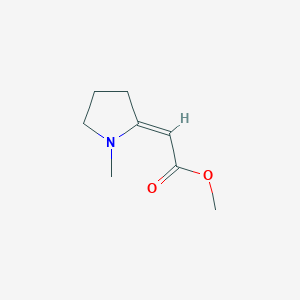

Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate

Overview

Description

“Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate” is a useful research chemical . It is also known by its CAS number 78167-68-7 .

Molecular Structure Analysis

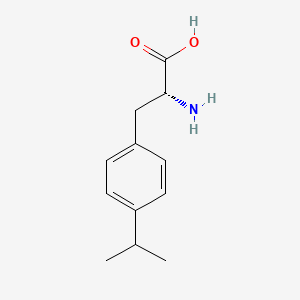

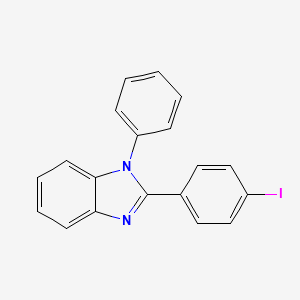

The molecular structure of “Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate” is represented by the linear formula C8H13NO2 . The InChI code is 1S/C8H13NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h6H,3-5H2,1-2H3/b7-6- .Physical And Chemical Properties Analysis

“Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate” is a white to yellow solid . It has a molecular weight of 155.2 . The density is 1.1±0.1 g/cm3 . The boiling point is 228.6±29.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.5±3.0 kJ/mol . The flash point is 92.5±15.1 °C . The index of refraction is 1.556 .Scientific Research Applications

Fungicidal Activity

Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate has been investigated for its fungicidal properties. Researchers have explored its potential as a fungicide against various plant pathogens. The compound’s structure likely influences its mode of action, and further studies are needed to elucidate its mechanism and efficacy .

Plant Growth Regulation

Indole derivatives, including Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate, play a role in plant growth regulation. For instance, indole-3-acetic acid (IAA), a related compound, acts as a plant hormone. While not directly studied for this purpose, the structural similarities suggest that Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate might also impact plant growth and development .

Antimicrobial Properties

Given its unique structure, this compound could potentially exhibit antimicrobial activity. Researchers may explore its effects against bacteria, fungi, or other microorganisms. Investigating its interactions with microbial membranes and enzymes could provide valuable insights .

Imidazole Synthesis

Imidazoles are essential heterocycles with diverse applications. Recent advances in imidazole synthesis have highlighted their importance in functional molecules. Although not directly related, Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate’s structure might inspire novel approaches to imidazole synthesis .

Biological Activity Beyond Fungicides

While fungicidal activity is prominent, researchers should explore other biological effects. Indole derivatives often exhibit a wide range of pharmacological activities. Investigating potential anti-inflammatory, antioxidant, or anticancer properties could yield exciting results .

Chemical Synthesis and Derivatives

Researchers can use Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate as a building block for chemical synthesis. By modifying its structure, they can create novel derivatives with specific properties. These derivatives may find applications in drug discovery, materials science, or other fields .

properties

IUPAC Name |

methyl (2Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h6H,3-5H2,1-2H3/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROLDPDJZCHIQN-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1CCC/C1=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)

![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)

![[6]-Dehydrogingerdione](/img/structure/B3029713.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)